4-Aminobenzoic acid

Catalog No.
M. Wt
137.14 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobenzoic acid

CAS Number


Product Name

4-Aminobenzoic acid


4-aminobenzoic acid

Molecular Formula


Molecular Weight

137.14 g/mol



InChI Key





6110 mg/L (at 30 °C)
0.04 M
In water, 5,390 mg/L at 25 °C; 6,110 mg/L at 30 °C
One gram dissolves in 90 mL boiling water; in 8 ml alcohol, in 60 mL ether. Soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether.
Freely soluble in alcohol
Soluble in alkalis and ethane (C2H6)
Soluble in oxygenated solvents
Soluble in ethanol and ether; slightly soluble in acetone; insoluble in chloroform and benzene
Solubility in 90% ethanol, 11.3% at 9.6 °C; solubility in benzene, 0.06% at 11 °C
The solubility of 4-aminobenzoic acid is 6.1 g/L at 30 °C in water, 125 g/L alcohol and 17 g/L ether; it is soluble in ethyl acetate and glacial acetic acid, slightly soluble in benzene, and practically insoluble in petroleum ether.
6.11 mg/mL
>20.6 [ug/mL]


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Canonical SMILES


Isomeric SMILES



The exact mass of the compound 4-Aminobenzoic acid is 137.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6110 mg/l (at 30 °c)0.04 min water, 5,390 mg/l at 25 °c; 6,110 mg/l at 30 °cone gram dissolves in 90 ml boiling water; in 8 ml alcohol, in 60 ml ether. soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether.freely soluble in alcoholsoluble in alkalis and ethane (c2h6)soluble in oxygenated solventssoluble in ethanol and ether; slightly soluble in acetone; insoluble in chloroform and benzenesolubility in 90% ethanol, 11.3% at 9.6 °c; solubility in benzene, 0.06% at 11 °cthe solubility of 4-aminobenzoic acid is 6.1 g/l at 30 °c in water, 125 g/l alcohol and 17 g/l ether; it is soluble in ethyl acetate and glacial acetic acid, slightly soluble in benzene, and practically insoluble in petroleum ether.6.11 mg/ml>20.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7627. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

Biosynthesis Precursor

  • Tetrahydrofolate (THF) Synthesis: PABA serves as a crucial building block for bacteria, plants, and fungi in the biosynthesis of folate (vitamin B9) specifically, tetrahydrofolate (THF) []. THF plays a vital role in cellular processes like one-carbon metabolism and DNA synthesis [].

Medical Research

  • Fibrotic Skin Disorders: The potassium salt of PABA is used as a medication under the brand name Potaba for treating specific fibrotic skin conditions like Peyronie's disease []. Research suggests PABA might influence collagen metabolism and fibroblast activity, potentially impacting scar formation []. However, the exact mechanism of action remains under investigation.

Important Note

PABA supplements are not generally recommended for healthy individuals with normal gut flora as they can synthesize PABA themselves [].

Material Science Applications

  • Metal-Organic Frameworks (MOFs): PABA can act as an organic ligand in the synthesis of MOFs, which are porous crystalline materials with potential applications in gas storage, catalysis, and drug delivery []. The specific properties of PABA-based MOFs depend on the chosen synthesis parameters.


>98% (or refer to the Certificate of Analysis)

Physical Description

P-aminobenzoic acid appears as colorless crystals that discolor on exposure to light and air. (NTP, 1992)


Monoclinic prisms from dilute alcohol
Light buff crystals; white when pure
Yellowish to red crystals or prisms
White or slightly yellow crystals or crystalline powde



Exact Mass



1.37 (NTP, 1992)


0.83 (LogP)
log Kow = 0.83




Solid powder

Melting Point

370 to 372 °F (NTP, 1992)
188.5 °C


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 53 of 218 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 165 of 218 companies with hazard statement code(s):;
H302 (57.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (46.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (46.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Sunscreening Agent
Used orally in the treatment of conditions such as scleroderma, dermatomyositis, and Peyronie's disease, and topically as a sunscreen and protectant.
Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
PABA has long been an accepted objective marker to verify completeness of 24 hour urine sampling as PABA is rapidly and almost completely eliminated with the urine. For this reason PABA has been used clinically for long as the indicator substance in pancreas and liver function tests.
Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/


Aminobenzoic Acid is an organic acid with UV absorption and antifibrotic properties. When exposed to light, aminobenzoic acid (para-aminobenzoic acid or PABA) absorbs UV light and emits excess energy via a photochemical reaction that may cause damage to DNA. Because DNA defects contribute to skin cancer, aminobenzoic acid is no longer widely used in sunscreen formulations. Aminobenzoic acid may also increase oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity to promote the degradation of serotonin, which in excess, may lead to fibrotic changes.

ATC Code

D - Dermatologicals
D02 - Emollients and protectives
D02B - Protectives against uv-radiation
D02BA - Protectives against uv-radiation for topical use
D02BA01 - Aminobenzoic acid

Mechanism of Action

Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm.
The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

4.5X10-6 mm Hg at 25 °C /Extrapolated from measurements at higher temperatures/




Other CAS



4-aminobenzoic acid

Drug Warnings

PABA has been shown in vitro to displace methotrexate from plasma protein binding, thus increasing the free methotrexate concentrations.
PABA derivatives reportedly have weak sensitization potential, but the incidence of allergic and photoallergic contact dermatitis associated with their use is increasing. Contamination of PABA derivatives with benzocaine which may cause allergic reactions has been reported. In patients allergic to compounds that are structurally similar to PABA (e.g., ester-type anesthetics, aniline dyes, thiazides, sulfonylurea and paraphenylenediamine drugs), cross-sensitivity to PABA derivatives has been reported occasionally; therefore, sunscreens containing PABA derivatives may be contraindicated in patients with a history of hypersensitivity to these chemicals.
The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
For more Drug Warnings (Complete) data for 4-AMINOBENZOIC ACID (13 total), please visit the HSDB record page.

Biological Half Life

... The half-lives of PABA were 7.01 +/- 0.32 min in rapid acetylation rabbits and 7.08+/-0.78 min in slow acetylation rabbits.

Use Classification

Cosmetics -> Uv absorber; Uv filter

Methods of Manufacturing

p-Nitrotoluene is oxidized with permanganate to p-nitrobenzoic acid, and the nitro group then is reduced to an amino group with iron and hydrochloric acid.
It is manufactured commercially by the catalytic hydrogenation of 4-nitrobenzoic acid using a platinum or palladium catalyst or by reduction with tin or iron and hydrochloric acid.
The Hofmann degradation reaction of terephthalic acid is ... /a/ source of 4-aminobenzoic acid. Dimethyl terephthalate reacts with one equivalent of potassium hydroxide in methanol. The resultant salt is then amidated with liquid ammonia indimethylformamide at 130 - 140 °C to give potassium terephthalamate. This then reacts with sodium hypochlorite solution at 50 - 92 °C. The overall yield is approximately 70%. A two-stage Hofmann reaction has been developed. The yield is 93%.

General Manufacturing Information

All other basic organic chemical manufacturing
Benzoic acid, 4-amino-: ACTIVE
Commercially available as the calcium, potassium, and sodium salts.
p-Aminobenzoic acid is also known as anti-gray hair factor (in rats only).
Absorbs UV light of wavelengths in the region of 260 to 313 nm; its molar absorptivity at 288.5 nm is 18,300. However, it does not absorb throughout the near UV range ... Nevertheless, in the 260 to 313 nm range, it has the highest protection index of current sunscreen agents.
The drug occurs as white or slightly yellow, odorless crystals or crystalline powder. The drug is slightly soluble in water and freely soluble in alcohol. PABA is incompatible with ferric salts and oxidizing agents and darkens on exposure to air or light; preparations of the drug should be stored in light-resistant containers.

Analytic Laboratory Methods

Method: AOAC 964.28, p-Aminobenzoic acid in feeds using spectrophotometric method; Analyte: 4-aminobenzoic acid; Matrix: animal feeds; Detection Level: not provided.
... Aromatic amines, including p-aminobenzoic acid have been detected in solution or on TLC plates by determining the fluorescence spectra of their fluorescamine derivatives. Method has a detection limit of 3 ug/L when in solution and 0.2 ug on chromatographic plates.
HPLC has been used for determining p-aminobenzoic acid and its metabolites in urine and serum, with a limit of detection of 5 ng. ... p-Aminobenzoic acid may be determined colorimetrically.

Clinical Laboratory Methods

Aniline derivetives, including p-aminobenzoic acid, have been determined in blood and urine by titration with N-bromosuccinimide. The relative error was less than 2% for 0.1-10 mg samples.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Air and light sensitive.


Sulfonamides act by competitive inhibition of PABA in the microorganism. PABA administration in sufficient doses thus antagonized the antibacterial effect of the sulfonamides.
PABA appears to block the formatin of salicyluric acid from salicylic acid, resulting in increased salicylate blood levels.
Aminosalicylic acid appears to act on tubercle bacilli in a manner similar to that of sulfonamides on other organisms (by competing with PABA). Thus the administration of PABA may be expected to inhibit the antimicrobial activity of aminosalicylic acid.
Interferon titers induced by 0.007% PABA and poludan were compatible after both injections in the conjunctiva but not in the anterior chamber humor.
For more Interactions (Complete) data for 4-AMINOBENZOIC ACID (14 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.
Conditions to avoid: Exposure to light. May discolor on exposure to air and light.


Modify: 2023-08-15
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